1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid
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Overview
Description
1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclopentane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid typically involves multiple steps:
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Formation of the Bromophenyl Intermediate:
Starting Material: 3-Bromobenzyl chloride.
Reaction: The bromobenzyl chloride is reacted with an amine to form the bromophenylmethylamine intermediate.
Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
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Cyclopentane Ring Formation:
Starting Material: Cyclopentanone.
Reaction: The cyclopentanone is converted to cyclopentane-1-carboxylic acid through a series of steps involving reduction and carboxylation.
Conditions: This process may involve reagents such as lithium aluminum hydride for reduction and carbon dioxide for carboxylation.
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Coupling Reaction:
Reaction: The bromophenylmethylamine intermediate is coupled with cyclopentane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the bromophenyl group or the carboxylic acid moiety. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include various substituted phenyl derivatives.
Scientific Research Applications
1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in various assays.
Medicine: Explored for its potential therapeutic applications. Research may involve its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain targets, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the bromine atom in this compound can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can affect the compound’s binding interactions and overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(3-bromophenyl)methylcarbamoylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-5-3-4-10(8-11)9-16-13(20)17-14(12(18)19)6-1-2-7-14/h3-5,8H,1-2,6-7,9H2,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRVIXVJJYTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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